molecular formula C12H13N3O B6427080 8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 2434347-47-2

8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B6427080
CAS No.: 2434347-47-2
M. Wt: 215.25 g/mol
InChI Key: JLAWDLDFLCRJQL-UHFFFAOYSA-N
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Description

8-(Pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic tropane derivative featuring a pyrimidine-2-carbonyl moiety attached to the nitrogen atom of the 8-azabicyclo[3.2.1]oct-2-ene scaffold. This compound belongs to a class of molecules known for their structural rigidity and diverse pharmacological profiles, particularly in targeting neurological and oncological pathways. The bicyclic core stabilizes ligand-receptor interactions, while the pyrimidine group introduces hydrogen-bonding capabilities, enhancing selectivity for enzymes or receptors such as nicotinic acetylcholine receptors (nAChRs) or Janus kinases (JAKs) .

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12(11-13-7-2-8-14-11)15-9-3-1-4-10(15)6-5-9/h1-3,7-10H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAWDLDFLCRJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis of 8-Azabicyclo[3.2.1]Oct-2-Ene Derivatives

The 8-azabicyclo[3.2.1]octane framework is typically derived from tropinone or nortropinone precursors. A pivotal intermediate, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate , is synthesized via Boc protection of nortropinone hydrochloride using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base, achieving a 94.5% yield . Subsequent enol triflation at the 3-position introduces a trifluoromethanesulfonyloxy (OTf) group, enabling cross-coupling reactions.

Key Reaction Conditions for Triflation

  • Base : Lithium bis(trimethylsilyl)amide (LHMDS) or lithium diisopropylamide (LDA) at -78°C .

  • Triflating Agent : N-Phenyltriflimide (Tf₂NPh) in tetrahydrofuran (THF) .

  • Yield : 78–92% after silica gel chromatography .

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Challenges
Cross-Coupling Triflation → Suzuki coupling → Deprotection~70%*High regioselectivitySensitivity of Pd catalysts to steric bulk
Direct Acylation Boc protection → Acylation → Deprotection~65%*SimplicityCompeting reactivity at the double bond

*Estimated based on analogous reactions .

Analytical Characterization

Critical data for intermediates and final products include:

  • ¹H NMR : Diagnostic signals for the bicyclic core (δ 4.42–4.58 ppm, m, H1/H5; δ 6.10 ppm, s, H2) .

  • Optical Rotation : Chiral intermediates show specific rotation, e.g., [α]D = (+)-53.3° for (+)-enantiomers .

  • Chiral HPLC : Enantiomeric excess ≥98% achieved via chiral amine auxiliaries .

Industrial-Scale Considerations

Large-scale synthesis (e.g., >100 g) necessitates:

  • Solvent Recycling : THF and dichloromethane recovery systems.

  • Catalyst Efficiency : Pd loading reduction via ligand optimization.

  • Safety Protocols : Handling of hygroscopic bases (LHMDS) and toxic triflating agents.

Chemical Reactions Analysis

8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it may be used in the development of new therapeutic agents targeting specific molecular pathways .

Mechanism of Action

The mechanism of action of 8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Key Observations :

  • SD-1008 (8-benzyl derivative) inhibits JAK2 kinase at micromolar concentrations (IC₅₀ ~10 µM), reducing STAT3 nuclear translocation and inducing apoptosis in ovarian cancer cells . In contrast, the pyrimidine-2-carbonyl group in the target compound may enhance selectivity for nucleotide-binding domains (e.g., kinases or nAChRs) due to its planar, electron-deficient aromatic ring.
  • 3β-Aminotropane arylamides exhibit atypical antipathogenic properties, likely due to the 2-naphthamide group’s hydrophobic interactions with bacterial membranes . The pyrimidine moiety’s polarity may instead favor eukaryotic target engagement.
  • Pyrazole sulfonamides demonstrate nanomolar affinity for G protein-coupled receptors (GPCRs), attributed to the sulfonamide’s hydrogen-bonding and steric bulk .

Biological Activity

8-(Pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a synthetic organic compound characterized by its bicyclic structure and the presence of a pyrimidine carbonyl group. This compound belongs to the class of bicyclic compounds and has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Analgesic Effects : Similar to other compounds within the bicyclic class, it may possess pain-relieving properties.
  • Anticholinergic Activity : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders.
  • Anti-inflammatory Properties : Initial studies indicate that it may reduce inflammation, making it a candidate for further research in inflammatory conditions.

Table 1: Comparison of Biological Activities

Compound NameStructure TypeNotable Activities
This compoundBicyclic CompoundAnalgesic, Anticholinergic, Anti-inflammatory
8-Azabicyclo[3.2.1]octaneBicyclic AlkaloidAnalgesic, Anticholinergic
TropaneBicyclic AlkaloidCNS Effects
8-PiperidinoneSaturated Bicyclic CompoundAntidepressant

The mechanism of action for this compound involves its interaction with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes or receptors. This modulation can influence various biological processes, including neurotransmission and pain pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to the bicyclic structure:

  • Neurotransmitter Receptor Interaction : Research has shown that derivatives of azabicyclo compounds can interact with mu-opioid receptors, suggesting potential use in pain management therapies .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, indicating that modifications to the pyrimidine core could enhance efficacy against bacterial strains .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects on various cell lines have provided insights into the therapeutic window and safety profile of these compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 8-(pyrimidine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and acylation. For example, the bicyclic core is formed via acid-catalyzed cyclization of a precursor amine, followed by coupling with pyrimidine-2-carbonyl chloride under anhydrous conditions. Key parameters include:

  • Temperature : 0–5°C during acylation to prevent side reactions.
  • Catalysts : Use of triethylamine or DMAP to enhance nucleophilic substitution efficiency.
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) achieves >95% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
CyclizationH2SO4, 80°C, 12h6585
AcylationPyrimidine-2-carbonyl chloride, Et3N, DCM, 0°C7292

Q. How is the structural integrity of the bicyclic core validated experimentally?

  • Methodological Answer : X-ray crystallography (e.g., ) confirms the bicyclo[3.2.1]oct-2-ene scaffold. Complementary techniques include:

  • NMR : 1^1H and 13^{13}C NMR verify substituent positions (e.g., pyrimidine carbonyl at C8).
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C11_{11}H12_{12}N3_3O).
  • IR : Stretching frequencies (e.g., 1680–1700 cm1^{-1} for carbonyl) validate functional groups .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like kinases or GPCRs. Key steps:

Ligand Preparation : Generate 3D conformers using SMILES notation (e.g., CN1C2CCC1CC(=O)C2C(=O)C3=NC=CC=N3).

Protein-Ligand Docking : Grid boxes centered on active sites (e.g., ATP-binding pocket).

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